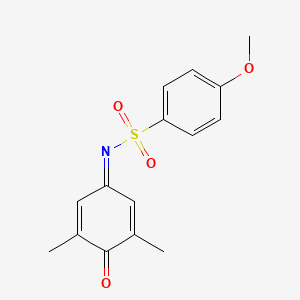![molecular formula C19H20ClN7O B5592531 2-chloro-N-([(4,6-dimethyl-2-pyrimidinyl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylene)benzamide](/img/structure/B5592531.png)
2-chloro-N-([(4,6-dimethyl-2-pyrimidinyl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylene)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis The synthesis of N-substituted imidazolylbenzamides, including compounds with structural similarities to the specified chemical, involves the reaction of imidazolylbenzamide or benzene-sulfonamides. These compounds have shown significant cardiac electrophysiological activity, indicating a method for synthesizing compounds with targeted biological activities (Morgan et al., 1990).
Molecular Structure Analysis The structural analysis of related compounds reveals a nearly coplanar arrangement of the fused rings in the imidazo[1,2-a]benzo[4,5]furo[3,2-d]pyrimidine system. This arrangement and the twisted nature of the chlorophenyl rings with respect to the pyrimidinone ring systems are critical for understanding the molecular structure of similar compounds (Hu, Zhu, & Chen, 2007).
Chemical Reactions and Properties Research on the synthesis of ethyl 6-aryl-4-oxo-4,6-dihydro-1(12)(13)H-pyrimido[2′,1′:4,5][1,3,5]triazino[1,2-a]-benzimidazole-3-carboxylates provides insight into the chemical reactions and properties of structurally related compounds. These studies highlight the tautomerism and dynamic equilibrium of various forms, shedding light on the chemical behavior of similar molecules (Dolzhenko, Chui, & Dolzhenko, 2006).
Physical Properties Analysis The synthesis and characterization of novel 2-[(4-amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-4-chloro-5-methyl-N-(1H-benzo[d]imidazol-2(3H)-ylidene)Benzenesulfonamides, including studies on their physical properties such as solubility, melting points, and stability, provide a foundation for understanding the physical properties of related chemical entities (Tomorowicz et al., 2020).
Chemical Properties Analysis Investigations into the reactivity of compounds similar to the specified chemical, such as their interaction with various reagents to yield a range of derivatives, elucidate the chemical properties of these compounds. These studies often focus on reactions under specific conditions, highlighting the compound's reactivity, functional group transformations, and potential for forming diverse chemical structures (Badne, Swamy, Bhosale, & Kuberkar, 2011).
科学的研究の応用
Synthesis and Antimicrobial Activity
Compounds structurally related to 2-chloro-N-([(4,6-dimethyl-2-pyrimidinyl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylene)benzamide have been synthesized and evaluated for their antimicrobial properties. For instance, the synthesis and antimicrobial evaluation of some new thienopyrimidine derivatives have been explored, demonstrating pronounced antimicrobial activity (Bhuiyan et al., 2006).
Cardiac Electrophysiological Activity
Another area of research focuses on the cardiac electrophysiological activity of N-substituted imidazolylbenzamides, including derivatives that show potency in in vitro Purkinje fiber assays comparable to that of known selective class III agents, indicating potential applications in treating arrhythmias (Morgan et al., 1990).
Anticancer and Anti-Inflammatory Properties
Research on pyrimido[1,2-a]benzimidazoles and related compounds reveals their potential in synthesizing novel molecules with significant anticancer and anti-inflammatory properties, providing a pathway for the development of new therapeutic agents (Rahmouni et al., 2016; Kalsi et al., 1990).
Novel Heterocyclic Compounds for Anticancer Activity
The synthesis of new 2-amino-3-cyanopyridine derivatives and their evaluation for anticancer activity highlights the potential of such compounds in targeting various cancer cell lines, suggesting the relevance of related compounds in oncological research (Mansour et al., 2021).
Antimycobacterial Activity
Novel imidazo[1,2-a]pyridine-3-carboxamides have been designed and synthesized, with some derivatives showing considerable activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis, indicating their potential as scaffolds for developing new antimycobacterial agents (Lv et al., 2017).
特性
IUPAC Name |
2-chloro-N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(1H-imidazol-5-yl)ethyl]carbamimidoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN7O/c1-12-9-13(2)25-19(24-12)27-18(22-8-7-14-10-21-11-23-14)26-17(28)15-5-3-4-6-16(15)20/h3-6,9-11H,7-8H2,1-2H3,(H,21,23)(H2,22,24,25,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQVLVCKDCQTSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CN=CN2)NC(=O)C3=CC=CC=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3,5-dichloro-4-(2-phenoxyethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5592449.png)

![N-(2-fluorophenyl)-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide](/img/structure/B5592476.png)
![N-[3-(benzylthio)propyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5592482.png)

![3-{2-[(4-methoxyphenyl)(phenyl)methylene]hydrazino}benzoic acid](/img/structure/B5592492.png)
![8-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-ylacetyl]-2-ethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5592500.png)
![4'-(2,3-dimethoxybenzyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one hydrochloride](/img/structure/B5592513.png)
![2-(2-ethyl-1H-imidazol-1-yl)-N-[1-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-1H-indazol-3-yl]acetamide](/img/structure/B5592518.png)
![[(3R*,4R*)-4-{[(2-methoxyethyl)(methyl)amino]methyl}-1-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)pyrrolidin-3-yl]methanol](/img/structure/B5592525.png)
![5H-spiro[benzo[7,8]indolizino[2,3-b]quinoxaline-6,1'-cyclopentane]](/img/structure/B5592536.png)


![2-{[4-ethyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5592552.png)